molecular formula C19H24N2O2 B1384968 N-(3-Aminophenyl)-2-(hexyloxy)benzamide CAS No. 1020722-47-7

N-(3-Aminophenyl)-2-(hexyloxy)benzamide

Cat. No.: B1384968
CAS No.: 1020722-47-7
M. Wt: 312.4 g/mol
InChI Key: FBUBKLPZGOHGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020056-42-1) is a benzamide derivative characterized by a 2-hexyloxy substituent on the benzoyl ring and a 3-aminophenyl group attached to the amide nitrogen. Its molecular formula is C₂₀H₂₆N₂O₂ (MW: 326.43 g/mol).

Properties

IUPAC Name

N-(3-aminophenyl)-2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-3-4-7-13-23-18-12-6-5-11-17(18)19(22)21-16-10-8-9-15(20)14-16/h5-6,8-12,14H,2-4,7,13,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBKLPZGOHGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(hexyloxy)benzamide typically involves the reaction of 3-aminophenylamine with 2-(hexyloxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(hexyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(hexyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamides

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Benzamide Position) Molecular Formula Key Properties/Applications Reference
N-(3-Aminophenyl)-2-(hexyloxy)benzamide 2-hexyloxy, N-(3-aminophenyl) C₂₀H₂₆N₂O₂ High lipophilicity; potential CNS/anticancer applications
N-(3-Aminophenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide (21) 4-piperidinylethoxy, N-(3-aminophenyl) C₂₀H₂₄N₄O₂ Enhanced solubility due to polar piperidine; tested in IL-6 signaling
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) 3,4,5-trimethoxy, N-(2-hydroxybenzoyl) C₁₇H₁₈NO₆ Antioxidant activity; polar trimethoxy groups reduce lipophilicity
[¹²⁵I]PIMBA (Sigma receptor ligand) 4-methoxy, N-(2-piperidinylethyl) C₁₆H₂₂IN₃O₂ High sigma receptor affinity (Kd = 5.80 nM); prostate cancer imaging
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) 3,4,5-trihydroxy, N-phenethyl C₁₅H₁₅NO₅ Potent antioxidant (IC₅₀ = 2.5 μM for superoxide radical)

Key Observations :

  • Lipophilicity : The hexyloxy chain in the target compound increases logP compared to analogs with polar groups (e.g., piperidinylethoxy or hydroxy/methoxy substituents) .
  • Solubility : Polar substituents (e.g., piperidine in compound 21) improve aqueous solubility, whereas hexyloxy may limit bioavailability .
Anticancer Potential
  • Sigma Receptor Targeting : Benzamides like [¹²⁵I]PIMBA exhibit high sigma receptor binding (Bmax = 1800 fmol/mg protein in DU-145 prostate cells). The hexyloxy chain in the target compound may enhance tumor retention but requires validation .
  • C-Met Inhibition : Unlike capmatinib (a c-Met inhibitor with a fluorophenyl-imidazotriazine core), the target compound lacks a heterocyclic scaffold, suggesting divergent mechanisms .
Antioxidant Activity
  • THHEB (trihydroxy-phenethylbenzamide) shows superior radical scavenging (IC₅₀ = 22.8 μM for DPPH) compared to the target compound, likely due to its phenolic hydroxyl groups . The aminophenyl group in the target compound may confer moderate antioxidant activity but less than phenolic analogs.
Antimicrobial and Chelation Properties
  • N-(anilinocarbonothioyl) benzamides (e.g., A8, H10) demonstrate antioxidant and antimicrobial activity via thiourea motifs, a feature absent in the target compound .
  • The hexyloxy chain may reduce chelation capacity compared to N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) used in metal-catalyzed C–H functionalization .

Biological Activity

N-(3-Aminophenyl)-2-(hexyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in cancer research.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2O2 and a molecular weight of approximately 312.40 g/mol. The structure features an amide group and a hexyloxy side chain, which contribute to its unique chemical properties and biological activities. The presence of the amino group at the meta position relative to the hexyloxy chain can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by affecting gene expression related to cell proliferation and apoptosis .

Key Mechanisms:

  • HDAC Inhibition : Compounds similar to this compound have shown selective inhibition of HDACs, which are implicated in various cancers. For instance, related compounds have demonstrated IC50 values in the nanomolar range against HDAC1, HDAC2, and HDAC3 .
  • Anticancer Activity : The compound has exhibited significant antiproliferative effects on cancer cell lines such as HepG2. Induction of cell cycle arrest and apoptosis has been observed, supporting its potential as an anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Anticancer PropertiesInhibits HDACs leading to reduced tumor growth; induces apoptosis in cancer cells .
Enzyme InhibitionPotential inhibition of enzymes involved in inflammatory processes and cancer progression.
Antifungal ActivityExhibits moderate inhibitory effects against certain fungal strains, indicating broader antimicrobial potential .

Case Studies

  • Cancer Cell Studies : A study demonstrated that this compound significantly inhibited the growth of HepG2 cells, with a notable induction of G2/M phase arrest and subsequent apoptosis. This suggests that compounds with similar structures could be developed as effective cancer therapeutics .
  • Comparative Analysis : Research comparing this compound with other benzamide derivatives indicated that structural variations influence biological activity. For example, derivatives with different alkoxy chains showed varying degrees of potency against cancer cell lines.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the hexyloxy chain or amino group affect activity.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Broader Applications : Exploring potential uses in treating other diseases beyond cancer, such as inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-2-(hexyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-2-(hexyloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.